2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid
Description
2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its structure features a fused bicyclo[2.1.1]hexane scaffold with a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a carboxylic acid moiety at position 1. This compound is of interest in medicinal chemistry and peptide design due to its rigid framework, which mimics proline while offering enhanced stereochemical control and metabolic stability .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(7-14)8-15(14)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIJTWIXUOAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a formal cycloaddition reaction. One common method is the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is known for its wide functional group tolerance and efficient construction of the bicyclic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
Key Compounds :
Analysis :
Variations in Bicyclic Ring Systems
Key Compounds :
Analysis :
Physicochemical and Structural Properties
- Bond Angles and Strain : Compared to proline, the [2.1.1]hexane core in 2-N-Cbz derivatives exhibits distorted bond angles (e.g., C(20)–C(30)–C(40) angle) due to cyclobutane-like strain, which may influence peptide backbone geometry .
- Hydrophobicity : Boc and Cbz derivatives show increased hydrophobicity compared to unsubstituted analogs, impacting membrane permeability in drug design .
Biological Activity
2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 218.24 g/mol
- Density: Approximately 1.03 g/cm³
- Boiling Point: Not extensively documented, but estimated based on similar compounds.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding to active sites, which may modulate enzyme activity or receptor signaling pathways.
Potential Biological Targets:
- Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors: It could interact with neurotransmitter receptors, influencing neurological processes.
Biological Activity
Research into the biological activity of this compound has revealed several potential effects:
Antitumor Activity
Studies have indicated that similar bicyclic compounds exhibit cytotoxic effects on various cancer cell lines. For instance, analogs have shown activity against melanoma cells, suggesting that this compound may also possess antitumor properties.
Table 1: Comparative Antitumor Activity of Bicyclic Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | B16 Melanoma | TBD |
| Quinoxaline-fused aza-bicyclo[2.1.1]hexanes | A549 Lung Cancer | 12 |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | MCF7 Breast Cancer | 15 |
Case Studies
A notable study investigated the effects of bicyclic compounds on cancer cell proliferation and apoptosis induction. The study found that derivatives similar to 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane showed significant inhibition of cell growth in vitro, with some compounds inducing apoptosis through mitochondrial pathways.
Pharmacological Studies
In vivo studies have been limited; however, preliminary data suggest that the compound may exhibit anti-inflammatory properties and could be beneficial in treating diseases characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
